Rynatan Achieved 65.4% Global Symptom Improvement Rate in Allergic Rhinitis vs 34.6% for Placebo in a Randomized Controlled Trial
In a randomized, double-blind, parallel-group, placebo-controlled study of 104 subjects with seasonal allergic rhinitis, Rynatan (8 mg chlorpheniramine tannate, 25 mg pyrilamine tannate, 25 mg phenylephrine tannate) demonstrated a statistically significant improvement in global symptom relief. The Rynatan group reported a 65.4% global improvement rate (34/52 subjects), while the placebo group reported only 34.6% (18/52 subjects), P = 0.002 [1]. This provides a clear, quantitative benchmark for the combination's efficacy in an acute allergy model.
| Evidence Dimension | Global symptom improvement rate in allergic rhinitis |
|---|---|
| Target Compound Data | 34/52 subjects (65.4%) |
| Comparator Or Baseline | Placebo: 18/52 subjects (34.6%) |
| Quantified Difference | Absolute difference 30.8%; relative improvement 88%; P = 0.002 |
| Conditions | Acute model during grass pollen season; 8-hour outdoor exposure; dosing at noon and 7:30 PM on Day 1, 8:30 AM on Day 2 |
Why This Matters
This direct head-to-head comparison establishes the clinical efficacy of the specific fixed-dose combination in Rynatan, providing a baseline for comparative effectiveness assessments against other antihistamine/decongestant products.
- [1] Weiler JM, Gellhaus M, Donnelly A, Weiler K. Randomized, double-blind, parallel groups, placebo-controlled study of efficacy and safety of Rynatan in the treatment of allergic rhinitis using an acute model. Ann Allergy. 1990 Jan;64(1):63-67. PMID: 2404433. View Source
